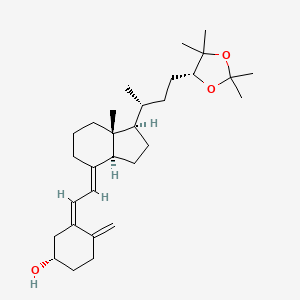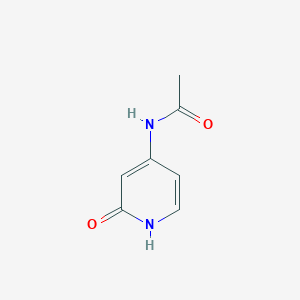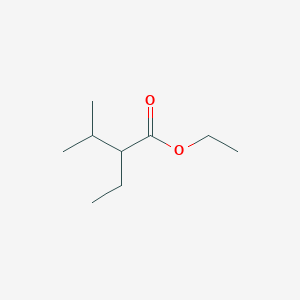
24,25-O-Isopropyliden-24R,25-Dihydroxyvitamin D3
Overview
Description
24,25-O-Isopropyliden-24R,25-Dihydroxyvitamin D3 is a synthetic derivative of vitamin D3. It is known for its significant role in various biological processes, particularly in calcium and phosphorus homeostasis. This compound is also referred to as 24R,25(OH)2D3-IP and has a molecular weight of 456.7 g/mol.
Mechanism of Action
Target of Action
The primary target of 24,25-O-Isopropyliden-24R,25-Dihydroxyvitamin D3, a compound closely related to 1,25-dihydroxyvitamin D3, is the calcium homeostasis system . This system plays a crucial role in maintaining calcium balance in the body, which is essential for various physiological functions, including bone health .
Mode of Action
This compound interacts with its targets by inhibiting the increase in intracellular calcium concentration . It does this in a dose-dependent manner, with an EC50 of 4.9 nM and a maximum inhibition rate of 60% .
Biochemical Pathways
The compound affects the calcium homeostasis system, impacting various related variables such as serum calcium, 25-hydroxyvitamin D3 (25OHD3), 24,25-(OH)2D3, and 1α,25-(OH)2D3 levels . These changes can influence normal bone development and healing of fractures .
Pharmacokinetics
It’s known that vitamin d metabolites are primarily produced in the kidney , suggesting that renal function may play a significant role in the compound’s bioavailability.
Result of Action
When this compound is present at normal physiological concentrations, it is an essential vitamin D3 metabolite for both normal bone integrity and healing of fractures . For instance, in chicks, it has been shown to be sufficient for normal bone growth and integrity .
Action Environment
The action of this compound can be influenced by environmental factors such as diet. For example, in an experiment with chicks, a vitamin D-replete diet was necessary for the compound to exert its effects on bone health .
Biochemical Analysis
Biochemical Properties
24,25-O-Isopropyliden-24R,25-Dihydroxyvitamin D3 plays an essential role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is a substrate for renal 25-hydroxyvitamin D3 1 α-hydroxylase . The nature of these interactions is crucial for its function in stimulating bone metabolism .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it stimulates bone metabolism along with 1α,25 (OH)2D3 .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, contributing to its role as a regulator of developmental bone formation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its biochemical properties .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors, affecting metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its function. It interacts with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound affects its activity or function. Targeting signals or post-translational modifications may direct it to specific compartments or organelles .
Preparation Methods
The synthesis of 24,25-O-Isopropyliden-24R,25-Dihydroxyvitamin D3 involves several steps, starting from vitamin D3. The process typically includes hydroxylation and isopropylidenation reactions. The synthetic route often requires specific reaction conditions such as controlled temperature and pH levels to ensure the desired product’s purity and yield .
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated systems and advanced purification techniques to achieve high purity levels.
Chemical Reactions Analysis
24,25-O-Isopropyliden-24R,25-Dihydroxyvitamin D3 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups, potentially forming ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different hydroxy derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
24,25-O-Isopropyliden-24R,25-Dihydroxyvitamin D3 has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the quantification of vitamin D metabolites.
Biology: The compound is studied for its role in cellular processes, including cell differentiation and apoptosis.
Medicine: Research focuses on its potential therapeutic effects in bone health and calcium metabolism disorders.
Industry: It is utilized in the development of vitamin D supplements and fortified foods
Comparison with Similar Compounds
24,25-O-Isopropyliden-24R,25-Dihydroxyvitamin D3 is unique compared to other vitamin D derivatives due to its specific hydroxylation pattern and isopropylidenation. Similar compounds include:
Properties
IUPAC Name |
(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-4-[(4R)-2,2,5,5-tetramethyl-1,3-dioxolan-4-yl]butan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O3/c1-20-10-14-24(31)19-23(20)13-12-22-9-8-18-30(7)25(15-16-26(22)30)21(2)11-17-27-28(3,4)33-29(5,6)32-27/h12-13,21,24-27,31H,1,8-11,14-19H2,2-7H3/b22-12+,23-13-/t21-,24+,25-,26+,27-,30-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RABQBLGVFVZZOL-WZRMOLFMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1C(OC(O1)(C)C)(C)C)C2CCC3C2(CCCC3=CC=C4CC(CCC4=C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC[C@@H]1C(OC(O1)(C)C)(C)C)[C@H]2CC[C@@H]\3[C@@]2(CCC/C3=C\C=C/4\C[C@H](CCC4=C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 2-benzyl-6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate](/img/structure/B3276224.png)




![6-Chloro-3-propylbenzo[d]thiazol-2(3H)-one](/img/structure/B3276263.png)


![5,6-Dimethylbenzo[d]thiazole](/img/structure/B3276279.png)





